{2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxy group, a phenyl ring, and a pyrazolidinone moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of {2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. One common synthetic route starts with the preparation of the methoxyphenylacetic acid derivative, followed by the introduction of the pyrazolidinone moiety through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
{2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar compounds to {2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid include:
4-methoxyphenylacetic acid: Used as an intermediate in pharmaceuticals and organic synthesis.
(4-chloro-2-methylphenoxy)acetic acid: Known for its herbicidal properties.
(4-Methoxy-3-methylphenyl)acetic acid: Utilized in organic synthesis and as a precursor for more complex molecules.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C21H18N2O8 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(Z)-[1-(4-methoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H18N2O8/c1-29-17-10-12(3-8-16(17)31-11-18(24)25)9-15-19(26)22-23(20(15)27)14-6-4-13(5-7-14)21(28)30-2/h3-10H,11H2,1-2H3,(H,22,26)(H,24,25)/b15-9- |
InChI Key |
JCBDXPZTTDQDGK-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OCC(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.